Product packaging for 2-Ethyl-3-methoxypyrazine(Cat. No.:CAS No. 25680-58-4)

2-Ethyl-3-methoxypyrazine

Cat. No.: B1293415
CAS No.: 25680-58-4
M. Wt: 138.17 g/mol
InChI Key: DPCILIMHENXHQX-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Derivatives in Scientific Inquiry

Pyrazine derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest across various scientific disciplines. tandfonline.comontosight.ai Their six-membered ring structure, containing two nitrogen atoms at positions 1 and 4, serves as a scaffold for a diverse array of functional groups, leading to a wide spectrum of chemical and biological activities. nih.govrsc.org In medicinal chemistry, pyrazine derivatives are recognized for their broad pharmacological potential, exhibiting properties such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. tandfonline.comontosight.ainih.gov The unique electronic properties and the ability of the nitrogen atoms to form hydrogen bonds contribute to their interaction with biological targets like enzymes and receptors. ontosight.ainih.gov

Beyond pharmaceuticals, pyrazines are crucial in the flavor and fragrance industry. Many pyrazine derivatives are potent aroma compounds found naturally in various foods and beverages, contributing to nutty, roasted, and earthy notes. ulprospector.comthegoodscentscompany.com This has led to their extensive use as flavoring agents. sigmaaldrich.com The study of pyrazine derivatives continues to be an active area of research, with ongoing efforts to synthesize novel compounds, understand their structure-activity relationships, and explore their potential applications in materials science and as catalysts. nih.govdur.ac.uk

Scope and Academic Relevance of 2-Ethyl-3-methoxypyrazine Studies

This compound is a prominent member of the pyrazine family, specifically classified as a methoxypyrazine. hmdb.ca Its academic relevance stems primarily from its role as a potent aroma compound in various foods and beverages, most notably in wine, where it contributes to "vegetal" or "earthy" characteristics. nih.govacs.org Research on this compound is often focused on its detection, quantification, and the factors influencing its concentration in agricultural products. nih.govresearchgate.net

The extremely low sensory detection threshold of methoxypyrazines, including this compound, makes their analysis a significant challenge, driving the development of highly sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Furthermore, understanding the biosynthetic pathways and the impact of viticultural and enological practices on its formation is a key area of study in enology and food science. acs.orgnih.gov The compound also serves as an important subject in structure-odor relationship studies, helping scientists to understand how molecular structure influences sensory perception. acs.org

Historical Perspectives on Methoxypyrazine Research

The study of methoxypyrazines as significant flavor compounds began to gain traction in the mid to late 20th century with their identification in various food products. A pivotal moment in this field was the discovery of 2-isobutyl-3-methoxypyrazine (B1223183) as a key aroma component in bell peppers and subsequently in Cabernet Sauvignon grapes in the 1970s. oeno-one.eu This discovery opened the door to understanding the "green" or "herbaceous" notes in certain wines.

Early research focused on the isolation and identification of these potent odorants from natural sources. As analytical techniques became more sophisticated, researchers were able to detect and quantify these compounds at the nanogram per liter levels at which they occur. nih.govresearchgate.net This led to numerous studies investigating the influence of factors like climate, grape maturity, and winemaking techniques on methoxypyrazine concentrations. acs.orgresearchgate.net Concurrently, synthetic routes to various methoxypyrazines, including this compound, were developed to provide standards for analytical studies and for use in the flavor industry. dur.ac.ukacs.org More recent research has delved into the genetic and biochemical pathways of methoxypyrazine biosynthesis in plants, particularly in grapevines, aiming to control their levels in wine. nih.govresearchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H10N2O nih.govscbt.com
Molecular Weight 138.17 g/mol sigmaaldrich.comnih.gov
Appearance Colorless liquid lookchem.comhsppharma.com
Boiling Point 90 °C at 40 mmHg sigmaaldrich.comlookchem.com
Density 1.049 g/mL at 25 °C sigmaaldrich.comlookchem.com
Refractive Index 1.502 at 20 °C sigmaaldrich.comlookchem.com
Vapor Pressure 1.58 mmHg at 25 °C lookchem.comhsppharma.com
Flash Point 69 °C (closed cup) sigmaaldrich.comhsppharma.com
CAS Number 25680-58-4 sigmaaldrich.comscbt.com
IUPAC Name This compound nih.gov

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, often involving the construction of the pyrazine ring followed by the introduction of the ethyl and methoxy (B1213986) substituents. One common method involves the condensation of an alpha-amino amide with a dicarbonyl compound. dur.ac.uk For instance, the synthesis can start from ethyl 2-bromobutyrate, which is used to prepare the intermediate 2-aminobutylamide hydrobromide salt. hsppharma.com This intermediate then reacts to form 2-hydroxy-3-ethylpyrazine. hsppharma.com Subsequent chlorination yields 2-chloro-3-ethylpyrazine, which is then treated with methanol (B129727) to produce the final product, this compound. hsppharma.com

Another synthetic approach involves the methylation of the corresponding hydroxypyrazine. For example, 2-isobutyl-3-hydroxypyrazine can be methylated using diazomethane (B1218177) to yield 2-isobutyl-3-methoxypyrazine. acs.org Similar strategies can be applied for the synthesis of this compound. The purification of the final product is often achieved through gas chromatography. acs.org

Occurrence in Food and Beverages

This compound is a naturally occurring compound that has been identified in a variety of foods and beverages, where it contributes to their characteristic aromas. It has been detected in alcoholic beverages and potatoes. hmdb.ca Its organoleptic properties are described as earthy and reminiscent of potatoes. sigmaaldrich.com This compound, along with other methoxypyrazines, is particularly well-known for its presence in grapes and wine, where it imparts "vegetal" or "herbaceous" notes. nih.govacs.org The concentration of this compound in wine can be influenced by viticultural practices and the ripeness of the grapes at harvest. acs.org It is also used as a flavoring agent in products such as baked goods, confectionery, desserts, and beverages, often to impart nutty, roasted, or earthy flavors. ulprospector.comchemhub.com

Analytical Methods for Detection

Due to the extremely low concentrations at which this compound and other methoxypyrazines are present in food and beverages, highly sensitive and selective analytical methods are required for their detection and quantification. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed for this purpose. nih.govbio-conferences.org To overcome the challenges of low concentration and complex sample matrices, various sample preparation and extraction techniques are utilized.

These techniques include:

Solid-Phase Microextraction (SPME) , often in the headspace mode (HS-SPME), which is a solvent-free method for extracting volatile and semi-volatile compounds. nih.gov

Stir Bar Sorptive Extraction (SBSE) , which offers a larger sorbent phase volume compared to SPME, leading to higher recovery of analytes. nih.gov

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are also used, often in combination, to concentrate the analytes and remove interfering substances from the sample matrix. bio-conferences.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another sample preparation approach that has been adapted for the analysis of methoxypyrazines in wine. bio-conferences.org

The use of internal standards, such as isotopically labeled analogues of methoxypyrazines, is crucial for ensuring the accuracy and reproducibility of these quantitative methods. bio-conferences.org Multidimensional gas chromatography can also be employed to enhance the separation of target analytes from co-eluting compounds in complex samples. bio-conferences.org

Biosynthesis

The biosynthesis of 3-alkyl-2-methoxypyrazines in plants, particularly in grapes, is a complex process that is not yet fully elucidated. nih.gov However, it is generally accepted that the pathway begins with amino acids. researchgate.net For instance, it has been proposed that leucine (B10760876) is a precursor for the biosynthesis of 2-isobutyl-3-methoxypyrazine. dur.ac.uk

A key step in the biosynthesis is the O-methylation of a 3-alkyl-2-hydroxypyrazine intermediate. researchgate.net This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the pyrazine ring, forming the corresponding 3-alkyl-2-methoxypyrazine. researchgate.net In Vitis vinifera (grapevine), specific OMTs have been identified that are capable of catalyzing this final step in methoxypyrazine biosynthesis. nih.govresearchgate.net The expression of the genes encoding these enzymes can be influenced by environmental factors, which in turn affects the concentration of methoxypyrazines in the grapes and resulting wine. nih.gov While the general framework of the biosynthetic pathway is understood, the specific intermediates and the enzymes involved in the earlier steps leading to the formation of the 3-alkyl-2-hydroxypyrazine precursor are still under investigation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B1293415 2-Ethyl-3-methoxypyrazine CAS No. 25680-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-methoxypyrazine
Source PubChem
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InChI

InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCILIMHENXHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1067124
Record name Pyrazine, 2-ethyl-3-methoxy-
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

90.00 °C. @ 40.00 mm Hg
Record name 3-Ethyl-2-methoxypyrazine
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CAS No.

25680-58-4
Record name 2-Ethyl-3-methoxypyrazine
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Record name 2-Ethyl-3-methoxypyrazine
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Record name Pyrazine, 2-ethyl-3-methoxy-
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Record name 2-ethyl-3-methoxypyrazine
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Record name 2-ETHYL-3-METHOXYPYRAZINE
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Record name 3-Ethyl-2-methoxypyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of 2 Ethyl 3 Methoxypyrazine

Presence in Botanical Systems

The compound is biosynthesized by a variety of plants, where it plays a role in their characteristic aroma and flavor profiles.

Vitis Vinifera CultivarPresence of 2-Ethyl-3-methoxypyrazineReference
Sauvignon blancIdentified journals.ac.za
Cabernet SauvignonIdentified journals.ac.za
Table 1: Presence of this compound in select Vitis vinifera cultivars.

Beyond grapes, this compound is a notable aroma component in a range of vegetables. It is strongly associated with the characteristic scent of raw potatoes. thegoodscentscompany.comperfumerflavorist.com While its presence in potatoes has been a subject of discussion, its aroma profile is intensely reminiscent of this tuber. perfumerflavorist.com The compound also contributes to the green, earthy, and bell pepper notes in other vegetables. flavscents.comperflavory.com Furthermore, it is found in roasted products like coffee and cocoa, where it is formed during the roasting process and contributes to the desirable roasted and nutty flavors. thegoodscentscompany.commdpi.com

Plant/Vegetable MatrixAssociated Aroma/Flavor ProfileReference
PotatoRaw potato, earthy thegoodscentscompany.comperfumerflavorist.com
Bell PepperGreen pepper flavscents.comperflavory.com
CoffeeRoasted, nutty thegoodscentscompany.com
CocoaRoasted, chocolate thegoodscentscompany.commdpi.com
Table 2: Occurrence of this compound in various plant and vegetable matrices.

Detection in Animalia and Microorganism Systems

The influence of this compound extends into the animal and microbial kingdoms, where it can act as a signaling molecule.

Alkyl- and alkoxy-pyrazines, including this compound, function as semiochemicals in insect communication. researchgate.net Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.pl Pyrazines can act as pheromones for intraspecific communication or as allomones and kairomones for interspecific interactions. nih.gov For instance, certain pyrazines are used by insects as warning signals (aposematism) to deter predators, often in combination with visual cues. nih.govcsic.es While much of the research focuses on related compounds like 2-isobutyl-3-methoxypyrazine (B1223183) as aggregation pheromones in species like the leaf beetle Labidostomis lusitanica, the broader class of methoxypyrazines is recognized for its role in insect chemical ecology. nih.govcsic.es

In mammals, the presence of this compound is primarily linked to its ingestion through the diet. nih.gov Pyrazines are widely distributed in cooked foods and are therefore commonly consumed. nih.gov Studies in rats have shown that ingested 2-ethyl-3,(5 or 6)-dimethylpyrazine is metabolized, with oxidation of its aliphatic side-chain being a key pathway. nih.gov There is limited specific research on the natural endogenous presence or specific biological roles of this compound in mammalian or amphibian systems beyond metabolic processing of dietary intake. The European Food Safety Authority (EFSA) has assessed the safety of this compound as a feed additive for various animal species. nih.gov

Environmental and Food Matrix Specificity

This compound is found in a variety of food matrices, either as a natural component or as a product of processing. Its presence is particularly noted in wine, where it can contribute to the "green" or "vegetative" character. flavscents.comresearchgate.net The compound is also a constituent of roasted foods such as roasted nuts, coffee, and chocolate, where it is formed through Maillard reactions during heating. thegoodscentscompany.commdpi.commade-in-china.com The formation of pyrazines in food is influenced by the availability of precursors like amino acids and reducing sugars, as well as processing conditions such as temperature and time.

Occurrence in Alcoholic Beverages (e.g., Wine)

This compound has been identified as a naturally occurring volatile compound in certain alcoholic beverages, particularly in wine. researchgate.net Its presence is primarily associated with specific grape varieties. Research has confirmed its existence in the grapes and subsequent wine of the Cabernet Sauvignon variety. researchgate.net Alongside other pyrazines like 2-isobutyl-3-methoxypyrazine, 2-sec-butyl-3-methoxypyrazine, and 2-isopropyl-3-methoxypyrazine, this compound contributes to the aromatic profile of these wines. researchgate.net

While it is typically found at concentrations well below its sensory detection threshold, there have been instances where it was measured at a high level of over 1000 ng/L in a wine, a concentration that exceeds its aroma threshold and could contribute to the wine's flavor profile. researchgate.net In a study of Cabernet Sauvignon from North China, 3-ethyl-2-methoxypyrazine was found in some samples, but its concentration was usually below the limits of quantification. dss.go.th Another study analyzing four red grape varieties (Cencibel, Cabernet-Sauvignon, Merlot, and Syrah) cultivated in a warm climate in Spain detected 2-methoxy-3-ethylpyrazine in all varieties, with a mean content of around 3 ng/kg of grape. researchgate.net

The presence of this compound has also been reported in Sauvignon blanc grapes. tdx.cat However, a comprehensive study of 22 Sauvignon blanc wines from Australia, New Zealand, and France did not detect the compound, suggesting that even if present, its concentration is unlikely to be sufficient to impact the wine's aroma. tdx.cat In a 2022 study on six grape cultivars in China's Helan Mountain region, the concentration of this compound in grape berries at harvest was relatively low, with the highest content being 1.79 ng/L in Cabernet Sauvignon. nih.gov

Table 1: Reported Concentrations of this compound in Grapes and Wine

Product Variety Concentration Region/Country
Wine Not Specified >1000 ng/L (in one case) Not Specified
Grapes Cabernet Sauvignon 1.79 ng/L (at harvest) Helan Mountain, China
Grapes Cencibel, Cabernet-Sauvignon, Merlot, Syrah ~3 ng/kg (mean) Castilla-La Mancha, Spain
Musts and Wines Cabernet Sauvignon Often below quantification limits North China

Detection in Processed Food Products (e.g., Potato, Coffee, Chocolate)

Beyond alcoholic beverages, this compound is a recognized component in a variety of processed food products. Its characteristic aroma is often described as earthy, smelling of raw potato or freshly dug soil. thegoodscentscompany.com This aroma profile explains its association with and detection in potato-based products. thegoodscentscompany.comsigmaaldrich.com

The compound is also a known constituent of the complex aroma profiles of coffee and chocolate. thegoodscentscompany.com In coffee, pyrazines are formed during the roasting process and contribute nutty and roasty/earthy notes. thegoodscentscompany.comresearchgate.net Specifically, 2-ethyl-3,5-dimethylpyrazine, a related compound, has been identified as a key odorant in roasted coffee that can mask off-flavors like the "potato-taste defect". researchgate.net

In chocolate and cocoa products, this compound is among the volatile organic compounds that contribute to the final flavor. mdpi.com The formation of many flavor-active pyrazines in cocoa is influenced by the fermentation and subsequent roasting of the cocoa beans. mdpi.com

Factors Influencing Natural Abundance and Concentration Profiles

Influence of Grape Variety, Maturity, and Climatic Conditions

A significant finding regarding this compound sets it apart from other well-studied methoxypyrazines like 2-isobutyl-3-methoxypyrazine (IBMP). researchgate.net Research indicates that the abundance of this compound does not show the same dependence on grape variety, berry maturity, and vine growing conditions that is observed for IBMP. researchgate.net This suggests a different biosynthetic origin for the ethyl-substituted compound compared to the isobutyl, isopropyl, and sec-butyl versions. researchgate.net

While the concentration of other methoxypyrazines is strongly influenced by viticultural factors—for example, levels are higher in cooler climates and decrease significantly as grapes ripen—the occurrence of this compound appears to be independent of these conditions. researchgate.netajevonline.org For instance, a study on red grape varieties in a warm climate found that concentrations of 2-methoxy-3-isobutylpyrazine were markedly lower than those reported in cooler climates, whereas this compound was detected at a consistent low level across the studied varieties. researchgate.net

Grape maturity is a critical factor for other pyrazines, with levels typically peaking before veraison (the onset of ripening) and then decreasing markedly. researchgate.netajevonline.org However, this strong correlation with ripeness has not been established for this compound. researchgate.net

Impact of Agricultural and Post-Harvest Practices

Consistent with the finding that this compound abundance is not strongly dependent on general viticultural conditions, the available research does not indicate a significant impact from specific agricultural practices. researchgate.net For other methoxypyrazines, viticultural practices such as canopy management (e.g., leaf removal to increase sunlight exposure to the grape clusters) and irrigation management are known to significantly reduce their concentrations at harvest. tdx.catitjfs.com Increased sunlight and temperature are key factors in the degradation of compounds like IBMP. tdx.cat However, due to its different origin and lack of dependence on these environmental factors, this compound concentrations are not expected to be similarly affected by these agricultural interventions. researchgate.net

There is a lack of specific research into the impact of post-harvest practices on the concentration of this compound in grapes or other products. For wine grapes, the period between harvest and fermentation is typically short, limiting the potential for significant changes in pyrazine (B50134) concentration. Post-harvest practices like grape dehydration can have a concentrating effect on various compounds, but specific data on this compound is not available. researchgate.net

Biosynthesis and Metabolic Pathways of 2 Ethyl 3 Methoxypyrazine

Proposed Biosynthetic Mechanisms in Biological Systems

The biosynthesis of the core pyrazine (B50134) structure and its subsequent modifications are thought to originate from fundamental metabolic building blocks, primarily amino acids.

Amino acids serve as the foundational precursors for the pyrazine ring and its alkyl substituents. While research has often focused on 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), the principles can be extended to understand the formation of 2-Ethyl-3-methoxypyrazine. For other methoxypyrazines, amino acids like Leucine (B10760876) and Valine provide the carbon backbones for the isobutyl and isopropyl side chains, respectively. dur.ac.uk Glycine (B1666218) and Serine have also been identified as important precursors, potentially contributing to the pyrazine ring itself. researchgate.net

In the context of the ethyl group specifically, the amino acid L-threonine is a key precursor. nih.govnih.gov Through enzymatic action, L-threonine can be metabolized to provide the necessary two-carbon unit (acetaldehyde) required for the ethyl side chain. nih.govresearchgate.net This metabolic integration highlights a crucial link between amino acid catabolism and the generation of volatile aroma compounds.

Amino Acid PrecursorProposed Contribution to this compound
L-ThreoninePrimary precursor for the ethyl side chain via intermediates like acetaldehyde (B116499). Also contributes to the pyrazine backbone via aminoacetone. nih.govnih.govasm.org
Glycine / SerineProposed to contribute atoms to the core pyrazine ring structure in related methoxypyrazines. researchgate.net

A widely proposed mechanism for the formation of the pyrazine ring involves the condensation of an α,β-dicarbonyl compound with an α,β-diamine. dur.ac.ukslideshare.netnih.gov In many theoretical pathways for 3-alkyl-2-methoxypyrazines, the dicarbonyl is glyoxal (B1671930), and the diamine is derived from an amino acid (e.g., leucinamide from leucine). dur.ac.uk This reaction forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine ring. youtube.com

This classical pathway involves two key components:

An α,β-dicarbonyl , such as glyoxal.

An α,β-diamine , which is formed from the amidation of a precursor amino acid.

The condensation of these two molecules, followed by the loss of water and subsequent oxidation, yields the substituted 2-hydroxypyrazine core. dur.ac.ukyoutube.com

Specific enzymes are critical for catalyzing the steps in the biosynthetic pathway.

O-methyltransferases (OMTs): These enzymes are responsible for the final and best-understood step in methoxypyrazine biosynthesis. nih.gov They catalyze the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl group of a 2-hydroxy-3-alkylpyrazine precursor, forming the final volatile 2-methoxy-3-alkylpyrazine. nih.gov

L-threonine 3-dehydrogenase (TDH): This enzyme is crucial in the pathway starting from L-threonine. TDH, an NAD+-dependent enzyme, catalyzes the oxidation of L-threonine to form the unstable intermediate 2-amino-3-ketobutyrate (AKB). nih.govasm.org

2-amino-3-ketobutyrate CoA ligase (KBL) / Threonine Aldolase (B8822740): This enzyme plays a dual role. While it typically converts AKB to glycine, under certain conditions, it also exhibits threonine aldolase activity, breaking down L-threonine into acetaldehyde and glycine. nih.gov This acetaldehyde is a direct precursor for the ethyl group of this compound. nih.govresearchgate.net

Several key intermediates are formed during the biosynthetic process. While acetoin is a known precursor for tetramethylpyrazine, its direct role in this compound is less clear. mdpi.com However, other intermediates derived from L-threonine are central to the proposed pathway.

2-amino-3-ketobutyrate (AKB): Formed from L-threonine by the action of L-threonine 3-dehydrogenase, AKB is a highly unstable intermediate. nih.gov

Aminoacetone: This is a critical precursor for the pyrazine backbone. It is produced through the spontaneous decarboxylation of the unstable AKB. nih.govasm.orgresearchgate.net

Acetaldehyde: Generated from L-threonine via the threonine aldolase activity of KBL, this molecule provides the two-carbon unit that forms the ethyl side chain. nih.govdntb.gov.ua

IntermediatePrecursorRole in Biosynthesis
2-amino-3-ketobutyrate (AKB)L-ThreonineUnstable intermediate, precursor to aminoacetone. nih.gov
Aminoacetone2-amino-3-ketobutyrateKey building block for the pyrazine ring. asm.orgresearchgate.net
AcetaldehydeL-ThreonineProvides the two-carbon side chain to form the ethyl group. nih.govresearchgate.net

Pyrazine Ring Formation and Alkylation Steps

The formation of the pyrazine ring and the attachment of the ethyl group are intricately linked. Based on the chemoenzymatic synthesis pathway, the formation of an ethyl-substituted pyrazine involves the condensation of aminoacetone and acetaldehyde. nih.govresearchgate.net

One proposed chemoenzymatic pathway for a related compound, 3-ethyl-2,5-dimethylpyrazine (B149181), suggests a mechanism where two molecules of aminoacetone first condense to form a dihydropyrazine intermediate. nih.govresearchgate.net This intermediate then reacts with acetaldehyde, which undergoes a nucleophilic addition to the ring. Subsequent dehydration and oxidation lead to the formation of the stable, aromatic, ethyl-substituted pyrazine ring. nih.govresearchgate.net This model provides a plausible route for the incorporation of the ethyl group derived from L-threonine metabolism.

Methoxylation Processes: O-methylation Dynamics

The final step in the biosynthesis of this compound is the methoxylation of its non-volatile precursor, 2-hydroxy-3-ethylpyrazine. This transformation is a critical step, as it converts a non-aromatic precursor into the highly potent and volatile aroma compound.

This reaction is an enzymatic O-methylation catalyzed by an O-methyltransferase (OMT). nih.govnih.gov The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. The OMT specifically transfers the methyl group from SAM to the oxygen atom of the hydroxyl group on the pyrazine ring. This process yields the final product, this compound, and S-adenosylhomocysteine (SAH) as a byproduct. The activity of these OMT enzymes is considered a key control point in determining the final concentration of methoxypyrazines in biological systems like grapes. nih.gov

Hypothesized Metabolic Cycles (e.g., Hydroxypyrazine-Methoxypyrazine Cycle)

The concentration of 3-alkyl-2-methoxypyrazines (MPs), including this compound, in biological systems is not solely a result of biosynthesis but is also regulated by a dynamic metabolic balance. A key hypothesis in understanding this regulation is the Hydroxypyrazine-Methoxypyrazine (HP-MP) Cycle. This proposed cycle involves the interconversion of 3-alkyl-2-hydroxypyrazines (HPs) and their corresponding methoxy- counterparts (MPs). nih.gov

The cycle consists of two primary enzymatic reactions:

O-methylation : The transformation of a 3-alkyl-2-hydroxypyrazine into a 3-alkyl-2-methoxypyrazine. This step is catalyzed by O-methyltransferase (OMT) enzymes. nih.gov

O-demethylation : The reverse reaction, where the methoxy (B1213986) group of an MP is removed to form the corresponding HP. nih.govnih.gov This is considered a crucial first step in the biodegradation pathway of MPs. nih.gov

This metabolic loop suggests that HPs are not only precursors to MPs but can also be their degradation products. nih.gov The balance between the O-methylation and O-demethylation processes effectively governs the net concentration of volatile MPs at any given time. nih.gov While much of the research on this cycle has been conducted in the context of 3-isobutyl-2-methoxypyrazine (IBMP) in grapevines, the enzymatic pathways are considered applicable to other 3-alkyl-2-methoxypyrazines. nih.govacs.org The existence of this cycle is crucial for controlling the levels of MPs, which are potent aroma compounds. nih.gov

Table 1: Key Reactions in the Hypothesized HP-MP Cycle

ReactionSubstrateProductEnzyme Family
O-methylation 2-Ethyl-3-hydroxypyrazineThis compoundO-methyltransferases (OMTs)
O-demethylation This compound2-Ethyl-3-hydroxypyrazineNot fully characterized

Degradation and Detoxification Pathways

The breakdown and elimination of this compound from biological systems involve distinct pathways, which differ significantly between microorganisms and mammals.

Microbial Degradation Mechanisms

Information regarding the specific microbial degradation of this compound is limited. However, research has shown that various bacteria are capable of utilizing substituted pyrazines as their sole source of carbon and energy. researchgate.netnih.gov This indicates the existence of enzymatic machinery within these microorganisms to break down the pyrazine structure.

While initial metabolites have been identified in some cases of pyrazine degradation, the precise mechanisms of pyrazine ring cleavage and the subsequent metabolic pathways remain largely unknown and are a subject for further investigation. researchgate.netnih.gov For methoxy-substituted pyrazines, O-demethylation has been noted as a metabolic step in microbes. researchgate.net

Mammalian Metabolic Transformations

In mammals, the metabolism of pyrazine derivatives has been studied more extensively, primarily in rat models. The metabolic fate of these compounds does not typically involve the cleavage of the stable pyrazine ring. researchgate.netnih.gov Instead, detoxification and excretion are achieved through a series of transformations that increase water solubility.

For 3-alkyl-2-methoxypyrazines, the primary metabolic transformations include:

O-demethylation : Similar to the HP-MP cycle in plants, a key step in mammalian metabolism is the removal of the methyl group from the methoxy moiety, converting the methoxypyrazine into its corresponding hydroxypyrazine. inchem.orgnih.gov For instance, after oral administration of 2-isobutyl-3-methoxypyrazine (B1223183) to rats, the O-demethylated metabolite (3-isobutyl-2-hydroxypyrazine) was identified as a major product in urine. nih.govnih.gov

Side-chain Oxidation : The alkyl side-chain (the ethyl group in this case) can undergo oxidation. nih.gov

Ring Hydroxylation : Hydroxyl groups can be added directly to the pyrazine ring at available positions. inchem.orgnih.gov

Conjugation : Following the initial transformations, the resulting metabolites (e.g., hydroxypyrazines) are conjugated with molecules such as glucuronic acid or glycine. researchgate.netnih.govnih.gov This conjugation step significantly increases the polarity of the compounds, facilitating their excretion via the kidneys into the urine. researchgate.netnih.gov

Table 2: Summary of Mammalian Metabolic Pathways for Alkyl-Methoxypyrazines

Metabolic ProcessDescriptionResulting Product Type
Phase I Metabolism
O-demethylationRemoval of the methyl group from the -OCH₃ substituent.Hydroxypyrazine
Side-chain OxidationOxidation of the ethyl group.Carboxylic acids or alcohols
Ring HydroxylationAddition of a hydroxyl (-OH) group to the pyrazine ring.Hydroxylated pyrazine
Phase II Metabolism
ConjugationAttachment of polar molecules like glucuronic acid or glycine.Glucuronide or glycine conjugates

Chemical Synthesis Strategies for 2 Ethyl 3 Methoxypyrazine

Conventional Organic Synthesis Methodologies

Traditional approaches to synthesizing 2-alkyl-3-methoxypyrazines often follow a foundational pathway established in flavor chemistry research. These methods typically involve the construction of the pyrazine (B50134) ring followed by methylation.

The general mechanism can be summarized in two key stages:

Pyrazine Ring Formation : Condensation of the α-amino amide with glyoxal (B1671930) under alkaline conditions leads to the formation of the 2-hydroxy-3-alkylpyrazine. dur.ac.uk

O-Methylation : The hydroxyl group of the pyrazine ring is then converted to a methoxy (B1213986) group. dur.ac.uk

The synthesis of 2-ethyl-3-methoxypyrazine specifically requires precursors that provide the ethyl group at the 3-position of the pyrazine ring.

Key precursors and reagents include:

α-Amino Acid Amide : For the synthesis of 2-ethyl-3-hydroxypyrazine, the corresponding α-amino amide is 2-aminobutanamide (B112745) hydrochloride. This is derived from the amino acid L-isoleucine.

α-Dicarbonyl Compound : Glyoxal is commonly used as the α-dicarbonyl reactant for the condensation reaction. dur.ac.ukresearchgate.net.

Amidation Reagents : The preparation of the necessary amino acid amide from its corresponding amino acid methyl ester often involves reagents like anhydrous ammonia (B1221849) in methanol (B129727). dur.ac.uk The synthesis of the amino acid methyl ester hydrochloride itself can be achieved using trimethylchlorosilane in methanol, which offers a milder alternative to using anhydrous HCl gas. dur.ac.uk.

Table 1: Key Precursors and Reagents in Conventional Synthesis

RoleCompoundNotes
Ethyl Group Source 2-Aminobutanamide hydrochlorideDerived from L-isoleucine; condenses with glyoxal to form the pyrazine ring.
Dicarbonyl Source GlyoxalReacts with the amino amide to form the heterocyclic core.
Esterification Reagent TrimethylchlorosilaneUsed for the synthesis of the amino acid methyl ester, a precursor to the amide. dur.ac.uk
Amidation Reagent Anhydrous Ammonia in MethanolConverts the amino acid methyl ester to the required amino acid amide. dur.ac.uk

The final step of converting the 2-ethyl-3-hydroxypyrazine intermediate to this compound is crucial.

Classical Methylation : The original method proposed by Seifert et al. involves the use of a methylating agent such as methyl iodide with a strong base like sodium methoxide. dur.ac.ukgoogle.comdoubtnut.comjuniperpublishers.comdoubtnut.com This method, while effective, can sometimes involve harsh conditions.

Novel Synthetic Routes and Aromatization Procedures

Research into pyrazine synthesis has led to the development of new routes that aim for improved efficiency and safety. dur.ac.uk One such novel route is based on an approach by Ghosh et al., which involves the condensation of α,β-dicarbonyl and α,β-diamine compounds. dur.ac.ukdur.ac.uk This strategy was adapted to prepare 2-isobutyl-3-methoxypyrazine (B1223183) and is applicable to other alkylated methoxypyrazines. dur.ac.uk.

This pathway involves the formation of a dihydropyrazine (B8608421) intermediate, which then requires an aromatization step to form the stable pyrazine ring. A novel aromatization procedure involves a bromination-dehydrobromination sequence. dur.ac.ukmdpi.com This process can lead to the oligomerization of aromatic rings through side-chain bridge bonds. mdpi.com In this method, the dihydropyrazine compound is first brominated, followed by the elimination of hydrogen bromide to introduce the double bond and achieve aromatization. mdpi.com.

Biotransformation and Chemo-Enzymatic Synthesis

Biotechnological methods provide an alternative to chemical synthesis, often operating under milder, more environmentally friendly conditions. nih.gov These approaches can utilize whole microbial cells or isolated enzymes to catalyze specific reaction steps.

Several bacterial species are known to naturally produce a variety of alkylpyrazines.

Serratia marcescens : Strains of Serratia have been identified as producers of various pyrazines, some of which are responsible for potato-like odors. researchgate.net For instance, some strains produce 3-isopropyl-2-methoxypyrazine and 3-isobutyl-2-methoxypyrazine. researchgate.net The biosynthesis of pyrazines in S. marcescens is proposed to start from L-threonine, which is converted to aminoacetone. researchgate.net Two units of aminoacetone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to 2,5-dimethylpyrazine (B89654). researchgate.net.

Bacillus subtilis : This bacterium is a well-studied producer of alkylpyrazines, particularly in fermented foods. nih.govnih.gov The biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) in B. subtilis also originates from L-threonine. asm.orgasm.orgnih.gov The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgasm.orgnih.govnih.gov This intermediate is unstable and spontaneously decarboxylates to form aminoacetone, a crucial precursor for the pyrazine ring. asm.orgnih.govnih.gov The subsequent condensation of aminoacetone molecules to form the dihydropyrazine and its final oxidation to the alkylpyrazine are pH-dependent, non-enzymatic reactions. asm.org.

A chemo-enzymatic approach for the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) has been demonstrated using enzymes from a bacterial operon. nih.gov This process utilizes L-threonine as the sole starting material. nih.gov Two key enzymes are involved:

L-threonine 3-dehydrogenase (TDH) : Supplies aminoacetone from L-threonine. nih.gov

2-amino-3-ketobutyrate CoA ligase (KBL) : This enzyme was found to also possess threonine aldolase (B8822740) activity, supplying acetaldehyde (B116499) from L-threonine under low CoA concentrations. nih.gov

The final step is a chemical condensation of two molecules of aminoacetone and one molecule of acetaldehyde to form 3-ethyl-2,5-dimethylpyrazine. nih.gov This demonstrates the potential for combining enzymatic precursor generation with chemical condensation to produce specific alkylpyrazines under moderate conditions. nih.gov.

Table 2: Microbial Systems for Alkylpyrazine Synthesis

MicroorganismKey PrecursorKey Enzyme(s)Product Example(s)
Serratia marcescens L-Threonine-3-Isopropyl-2-methoxypyrazine, 3-Isobutyl-2-methoxypyrazine, 2,5-Dimethylpyrazine researchgate.netresearchgate.net
Bacillus subtilis L-ThreonineL-threonine-3-dehydrogenase (TDH)2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine asm.orgnih.gov
Chemo-enzymatic System L-ThreonineL-threonine 3-dehydrogenase (TDH), 2-amino-3-ketobutyrate CoA ligase (KBL)3-Ethyl-2,5-dimethylpyrazine nih.gov

Enzymatic Synthesis with Aminotransferases

The application of aminotransferases, also known as transaminases, in the synthesis of pyrazine compounds represents a significant advancement in biocatalysis. These enzymes offer a green and efficient alternative to traditional chemical methods for the formation of key precursors in pyrazine ring synthesis. The primary role of aminotransferases in this context is the catalysis of the amination of α-dicarbonyl compounds to produce α-amino ketones, which are crucial intermediates that can subsequently dimerize to form the pyrazine core. nih.gov

Research Findings

Research into the chemo-enzymatic synthesis of pyrazines has demonstrated the feasibility of using ω-transaminases for the key amination step. In a notable study, the ω-transaminase ATA-113 was successfully employed to catalyze the amination of various α-diketones. nih.gov This process involves the transfer of an amino group from an amine donor, such as isopropylamine, to the α-diketone substrate. The resulting α-amino ketone is a reactive intermediate that can undergo spontaneous oxidative dimerization to yield the corresponding symmetrically substituted pyrazine. nih.gov

While the direct enzymatic synthesis of this compound using this method has not been explicitly detailed in the reviewed literature, the established principles can be applied to propose a plausible synthetic route. The synthesis would necessitate a suitable α-dicarbonyl precursor that, upon selective amination and subsequent reaction with another precursor, would lead to the formation of the target molecule.

The general reaction scheme involves the transaminase-catalyzed conversion of an α-diketone to an α-amino ketone. This intermediate then dimerizes and oxidizes to form the dihydropyrazine, which subsequently aromatizes to the stable pyrazine ring. The regioselectivity of the enzymatic amination is a critical factor in determining the final substitution pattern of the pyrazine product. nih.gov

Proposed Synthesis Route for a 2-Ethyl-3-substituted Pyrazine Precursor

Based on the established biocatalytic methodology, a potential enzymatic step towards the synthesis of a precursor for this compound can be envisioned. This would involve the use of an appropriate asymmetric α-diketone. For instance, the enzymatic amination of a diketone like 1-methoxy-2,3-pentanedione could theoretically yield 2-amino-1-methoxy-3-pentanone. However, the literature primarily focuses on the dimerization of identical α-amino ketones to form symmetrical pyrazines. The formation of unsymmetrical pyrazines like this compound would require a controlled condensation of two different amino ketone precursors, which presents a significant synthetic challenge.

Alternatively, a more direct chemo-enzymatic approach could involve the amination of a suitable keto-aldehyde. For the synthesis of an ethyl-substituted pyrazine, a potential precursor could be an α-keto-aldehyde. The enzymatic amination of this substrate would generate an α-amino aldehyde, a versatile intermediate for pyrazine synthesis. rsc.org

The following table summarizes the types of substrates and enzymes used in the enzymatic synthesis of pyrazine precursors based on existing research.

Enzyme TypeSubstrate ClassKey IntermediateProduct ClassReference
ω-Transaminase (ATA)α-Diketonesα-Amino ketonesSymmetrically substituted pyrazines nih.gov
AminotransferaseAmino Acidsα-Amino aldehydes2,5-Disubstituted pyrazines rsc.org

The following table illustrates the outcomes of the biocatalytic amination of representative α-diketones using ATA-113, as reported in the literature. This data provides insight into the potential yields and substrate scope of this enzymatic approach.

Substrate (α-Diketone)Product (Pyrazine)Yield (%)
2,3-Butanedione2,3-DimethylpyrazineNot specified
2,3-Pentanedione2,3-Diethyl-5,6-dimethylpyrazine85
3,4-Hexanedione2,5-Diethyl-3,6-dimethylpyrazine82

Data extracted from a study on chemo-enzymatic synthesis of pyrazines. nih.gov

While the direct enzymatic synthesis of this compound using aminotransferases is still an area requiring further research, the foundational studies on the use of these enzymes for creating pyrazine precursors lay a strong groundwork for future investigations into the synthesis of specific, unsymmetrically substituted methoxypyrazines. The control of selectivity in the amination of multifunctional substrates and the directed condensation of different amino ketone intermediates remain key areas for exploration in this field.

Advanced Analytical Methodologies for 2 Ethyl 3 Methoxypyrazine

Sample Preparation and Extraction Techniques

Sample preparation is a critical step for the reliable determination of methoxypyrazines, given their low concentrations and the complexity of matrices like wine. researchgate.net The goal is to isolate and concentrate the target analytes while removing interfering substances. researchgate.netnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for isolating and concentrating volatile and semi-volatile organic compounds from a sample's headspace. vt.edunih.govshimadzu.com The technique is based on the equilibrium of analytes between the sample matrix, the headspace above the sample, and a polymer-coated fused silica (B1680970) fiber. shimadzu.comnih.gov After a defined extraction time, the fiber containing the concentrated analytes is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. shimadzu.com HS-SPME has been successfully applied to the analysis of methoxypyrazines in various matrices, including wine, musts, and yeast extract. researchgate.netvt.edunih.gov However, the technique's efficiency is sensitive to experimental conditions, necessitating careful optimization of parameters like fiber type, extraction time, and temperature. vt.edu

The choice of SPME fiber coating is paramount as it directly influences the extraction efficiency based on the polarity and molecular weight of the target analytes. sigmaaldrich.com For pyrazines, mixed-phase fiber coatings that combine different materials are generally most effective. scielo.br

Several fiber types have been evaluated for the analysis of 2-ethyl-3-methoxypyrazine and other alkyl-methoxypyrazines. The most common and effective fibers are those with mixed coatings, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). researchgate.netresearchgate.net

PDMS/DVB (Polydimethylsiloxane/Divinylbenzene): This fiber is effective for a range of volatile compounds. PDMS is non-polar, while the porous DVB polymer provides a high surface area for adsorption, making it suitable for smaller, more volatile analytes. sigmaaldrich.comscielo.br

DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): This three-phase fiber offers a broad range of selectivity. The DVB layer targets larger analytes, while the Carboxen, a carbon molecular sieve, has micropores ideal for trapping very small volatile compounds. gcms.cz This combination generally provides the highest extraction efficiency for a wide spectrum of analytes, including methoxypyrazines. nih.govresearchgate.net

Fiber CoatingCompositionTarget AnalytesPerformance Notes for PyrazinesReference
PDMS/DVBPolydimethylsiloxane / DivinylbenzeneVolatile and semi-volatile compounds (MW 50-300)Good performance, but generally less effective than three-phase fibers for broad pyrazine (B50134) analysis. researchgate.netresearchgate.net
DVB/CAR/PDMSDivinylbenzene / Carboxen / PolydimethylsiloxaneBroad range of volatiles, including very small molecules (C3-C20)Considered the most effective for overall pyrazine extraction in complex matrices like wine and yeast extract, showing the highest extraction efficiency. vt.edunih.govbio-conferences.org
PDMSPolydimethylsiloxaneNon-polar, volatile compounds (MW 60-275)Less efficient for recovering lower molecular weight pyrazines like this compound compared to mixed-phase fibers. vt.edu

The composition of the sample matrix significantly affects the partitioning of analytes into the headspace and their subsequent adsorption onto the SPME fiber. nih.gov In wine analysis, components like ethanol (B145695), pH, and phenolic compounds can alter extraction efficiency. semanticscholar.org

Ethanol: The presence of ethanol in wine has a pronounced negative impact on the extraction of methoxypyrazines. An increase in ethanol concentration from 0% to 20% (v/v) can cause an exponential decrease in the recovery of analytes. semanticscholar.org Ethanol increases the solubility of the hydrophobic pyrazines in the liquid phase, reducing their volatility and partitioning into the headspace. To mitigate this matrix effect, sample dilution or pre-treatment by distillation to remove ethanol is often employed. researchgate.netnih.govbio-conferences.org

pH: The pH of the sample is another critical factor. Methoxypyrazines are basic compounds that can be protonated at low pH. researchgate.net This protonation increases their solubility in the aqueous matrix and drastically reduces their volatility, leading to extensive loss of analytes in the headspace at a pH below 2. semanticscholar.org Conversely, increasing the pH shifts the equilibrium towards the neutral, less polar pyrazine form, facilitating its extraction by non-polar solvents or partitioning into the headspace. bio-conferences.orgresearchgate.net The least efficient extraction conditions have been observed at pH 2.5. researchgate.net

Phenolics: The impact of phenolic compounds, such as tannins, on the headspace concentration of alkyl-methoxypyrazines appears to be minimal. Studies have reported no measurable impact on analyte recovery when exposed to selected phenolics. semanticscholar.orgadelaide.edu.au

Matrix ComponentEffect on Extraction EfficiencyMechanismMitigation StrategyReference
EthanolExponential DecreaseIncreases analyte solubility in the liquid phase, reducing volatility.Sample dilution; Distillation of the sample to remove ethanol. bio-conferences.orgsemanticscholar.org
pHSignificant Decrease at Low pH (<2.5)Protonation of basic pyrazine compounds, increasing aqueous solubility and reducing volatility.Adjusting sample pH to be more neutral or basic before extraction. researchgate.netsemanticscholar.orgresearchgate.net
PhenolicsNo Measurable Impact-- semanticscholar.org

Stir Bar Sorptive Extraction (SBSE) is a solventless extraction technique introduced in 1999 that is based on the same principles as SPME but offers significantly higher extraction capacity. nih.gov In SBSE, a magnetic stir bar is coated with a thick film of a sorptive polymer, most commonly PDMS. nih.govmagtech.com.cn The stir bar is placed into a liquid sample, and as it stirs, analytes partition from the sample matrix into the PDMS coating. nih.gov

The primary advantage of SBSE over SPME is the much larger volume of the extraction phase (e.g., 50-250 µL for SBSE vs. ~0.5 µL for SPME), which leads to a higher phase ratio and consequently, greater extraction efficiency and lower detection limits. nih.govnih.govresearchgate.net This makes SBSE particularly suitable for ultra-trace analysis. nih.gov After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed in a GC injector. For the analysis of methoxypyrazines in wine, SBSE has been shown to achieve limits of quantitation at or below 1 ng/L with a 30-minute extraction time. researchgate.net

Headspace Sorptive Extraction (HSSE) is a variation of SBSE where the coated stir bar is suspended in the headspace above the sample rather than being immersed in the liquid. nih.govmagtech.com.cn This approach is used for the extraction of volatile and semi-volatile compounds. The principles are analogous to HS-SPME, but with the higher capacity of the SBSE stir bar. magtech.com.cn

When compared to HS-SPME and SBSE for methoxypyrazine analysis, HSSE required a significantly longer extraction time (120 minutes) to achieve comparable sensitivity. researchgate.net This is likely due to the less efficient mass transfer from the liquid phase to the headspace and then to the sorbent compared to direct immersion (SBSE).

TechniquePrincipleTypical Extraction Time (Methoxypyrazines)Key AdvantageReference
HS-SPMEEquilibrium between sample, headspace, and coated fiber.30 minutesFast, simple, widely used. researchgate.net
SBSEEquilibrium between liquid sample and coated stir bar.30 minutesHigh extraction capacity and sensitivity due to larger sorbent volume. researchgate.netnih.gov
HSSEEquilibrium between headspace and coated stir bar.120 minutesHigh capacity for headspace analysis, avoids direct contact with non-volatile matrix components. researchgate.net

The QuEChERS method is a sample preparation approach that has become popular for the analysis of analytes like pesticides in a wide variety of food matrices. researchgate.netmdpi.com It involves an initial extraction with an organic solvent (typically acetonitrile) facilitated by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride), followed by a cleanup step using dispersive solid-phase extraction (dSPE). mdpi.com

A modified QuEChERS method has been successfully optimized and applied for the determination of 3-alkyl-2-methoxypyrazines in wine. researchgate.netconicet.gov.ar The key steps in this modified procedure include:

pH Adjustment: The pH of the wine sample is increased by adding sodium hydroxide. This converts the methoxypyrazines to their neutral, molecular form, which is more readily extracted by a non-polar organic solvent. bio-conferences.orgresearchgate.net

Solvent Extraction: Toluene has been identified as the optimal extraction solvent, showing higher recoveries for methoxypyrazines compared to hexane or ethyl acetate. conicet.gov.ar

Salting-Out: Anhydrous magnesium sulfate and sodium chloride are added. The magnesium sulfate helps to remove water from the sample, while both salts induce a "salting-out" effect, driving the analytes from the aqueous phase into the organic toluene layer. bio-conferences.org

Cleanup: The resulting toluene extract is then analyzed, often without a separate dSPE cleanup step, which is a modification from the traditional QuEChERS protocol. bio-conferences.orgconicet.gov.ar

This approach has proven to be a fast and economical alternative to other methods for pyrazine analysis in wine. conicet.gov.ar

ParameterOptimized Condition for Methoxypyrazine in WinePurposeReference
Extraction SolventTolueneProvides the highest recoveries and best peak shapes for methoxypyrazines. conicet.gov.ar
Sample pHIncreased with NaOHConverts protonated pyrazines to their neutral form, facilitating extraction into the non-polar solvent. bio-conferences.orgresearchgate.net
SaltsAnhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl)Removes water and induces the "salting-out" effect to improve partitioning into the organic phase. bio-conferences.org

Headspace Solid-Phase Microextraction (HS-SPME)

Chromatographic Separation Techniques

Chromatography is an essential step for separating this compound from other volatile and semi-volatile compounds present in the sample extract. Gas chromatography is the most common technique employed for this purpose due to the volatility of the compound.

Gas Chromatography (GC) is the premier technique for the separation of volatile compounds like this compound. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner surface of a capillary column. The choice of the capillary column's stationary phase is critical and is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes.

For the analysis of this compound, a variety of capillary columns with different stationary phases have been utilized. Non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5, RTX-5), are commonly used. Polar columns, such as those with a polyethylene (B3416737) glycol (e.g., Carbowax 20M) stationary phase, are also employed for the separation of pyrazines nist.govopenagrar.de. The use of temperature programming, where the column temperature is gradually increased during the analysis, is standard practice to ensure the efficient elution of compounds with a range of boiling points.

Below is a table summarizing various GC capillary columns and conditions reported for the analysis of this compound.

Column Stationary PhaseColumn DimensionsCarrier GasTemperature ProgramReference
RTX-560 m x 0.32 mm, 1 µm film-40°C (5 min), 4 K/min to 205°C (5 min)Berdague, Tournayre, et al., 2007 nist.gov
OV-10150 m x 0.22 mmN280°C to 200°C at 2 K/minMihara and Masuda, 1988 nist.gov
HP-530 m x 0.25 mm, 0.25 µm filmHe50°C (1 min), 20°C/min to 80°C, 25°C/min to 250°C (3 min)Hartmann, 2003 nist.gov
Carbowax 20M50 m x 0.22 mmN280°C to 200°C at 2 K/minMihara and Enomoto, 1985 nist.gov

Multidimensional Gas Chromatography (MDGC) is a powerful technique used to enhance the separation of target analytes from complex matrices, which is particularly useful for the analysis of trace compounds like methoxypyrazines in wine nih.govmdpi.comoregonstate.edu. MDGC employs two or more chromatographic columns, typically with different stationary phases, connected in series. A specific portion of the effluent from the first column, containing the analyte of interest, is selectively transferred ("heart-cut") to the second column for further separation mdpi.com.

This approach provides a significant increase in peak capacity and resolution, effectively separating the target compound from co-eluting matrix components that could interfere with its detection and quantification mdpi.com. The use of MDGC coupled with mass spectrometry (MDGC-MS) has been shown to be a highly effective method for the accurate determination of 3-alkyl-2-methoxypyrazines in wine and must nih.govresearchgate.net. This technique allows for the detection of methoxypyrazines at very low concentrations, often in the nanogram per liter range.

While Gas Chromatography is the predominant method for analyzing volatile pyrazines, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile compounds. For methoxypyrazines, HPLC methods have been developed, though they are less common than GC methods.

One reported HPLC method for the analysis of 2-Methoxypyrazine utilizes a Primesep 100 mixed-mode stationary phase column sielc.com. The separation is achieved using an isocratic mobile phase of water, acetonitrile (B52724), and a sulfuric acid buffer, with UV detection at 200 nm sielc.com. Although this method was not specifically detailed for this compound, it demonstrates the feasibility of using HPLC for the analysis of related compounds.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. While specific UPLC methods for the routine analysis of this compound are not widely published, the principles of UPLC suggest it would be a valuable tool for the rapid and sensitive determination of this compound.

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric techniques are used for the detection and identification of this compound. Mass spectrometry is the most powerful and widely used detection method due to its high sensitivity and specificity.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides definitive identification of this compound based on its unique mass spectrum. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used as a fingerprint for its identification nist.gov. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 138, corresponding to the molecular weight of the compound nist.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of organic molecules. While not typically used for routine quantitative analysis, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure confirmation.

Spectrometric Data for this compound:

Spectrometric TechniqueKey Data Points
Mass Spectrometry (EI) Molecular Ion (M+): m/z 138 nist.gov
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.02-8.01 (m, 1H), 7.92 (d, J=2.8 Hz, 1H), 3.97 (s, 3H), 2.85-2.79 (q, J=7.6 Hz, 2H), 1.29-1.25 (t, J=7.6 Hz, 3H) nih.gov
¹³C NMR (50.32 MHz, CDCl₃) δ (ppm): 158.54, 149.17, 138.02, 135.53, 53.43, 25.69, 11.37 nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing essential information for molecular identification and structural elucidation nih.gov. For a compound like this compound, with a molecular weight of 138.1671 g/mol , MS provides the high sensitivity and molecular specificity required for its detection openagrar.denist.gov. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic pattern. The mass spectrum for this compound shows a prominent molecular ion peak (the molecule with one electron removed) and various fragment ions that aid in its identification nist.gov.

Quantitative Analysis and Validation Parameters

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy. For potent aroma compounds like this compound, which can impact sensory profiles at very low concentrations, achieving low LODs and LOQs is a primary objective of analytical method development.

Various analytical techniques, primarily based on chromatography coupled with mass spectrometry, have been developed to achieve the requisite sensitivity for the analysis of this compound. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique due to its solvent-free nature and high sensitivity for volatile and semi-volatile compounds.

A study focused on the analysis of methoxypyrazines in South African Sauvignon blanc wines using liquid chromatography-tandem mass spectrometry (LC-MS/MS) established specific detection and quantification limits for this compound. The reported LOD was 0.10 nanograms per liter (ng/L), and the LOQ was 0.33 ng/L. This level of sensitivity is essential for monitoring the contribution of this compound to the wine's aroma profile.

The following interactive table summarizes the reported LOD and LOQ for this compound in a wine matrix.

ParameterValue (ng/L)Analytical TechniqueMatrix
Limit of Detection (LOD)0.10LC-MS/MSWine
Limit of Quantification (LOQ)0.33LC-MS/MSWine

Method Sensitivity and Accuracy in Complex Matrices

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. Accuracy, on the other hand, denotes the closeness of a measured value to the true value. Both are critical parameters for the reliable quantification of this compound, especially in complex food and beverage matrices where other compounds can interfere with the analysis.

The complexity of the sample matrix can significantly influence the sensitivity and accuracy of an analytical method. For instance, the presence of high concentrations of sugars, acids, and other volatile compounds in wine or coffee can create matrix effects that may suppress or enhance the analytical signal of the target analyte. Therefore, robust sample preparation and selective detection techniques are paramount.

The use of stable isotope dilution analysis (SIDA) coupled with GC-MS is a powerful strategy to enhance accuracy. In this approach, a known amount of an isotopically labeled version of the target analyte (e.g., deuterium-labeled this compound) is added to the sample as an internal standard. Since the internal standard has nearly identical chemical and physical properties to the native analyte, it co-extracts and co-elutes, effectively compensating for any matrix effects and losses during sample preparation and analysis.

A study on the quantification of pyrazines in flavor-enhanced oils using a multiple headspace solid-phase microextraction-arrow-gas chromatography-mass spectrometry (MHS-SPME-arrow-GC-MS) method demonstrated excellent accuracy and precision in a complex lipid matrix. nih.gov The mean recoveries for various spiked pyrazines were in the range of 91.6% to 109.2%, indicating high accuracy. nih.gov The relative standard deviation (RSD) for both intra-day and inter-day precision was below 16%, showcasing the method's good reproducibility. nih.gov

The table below provides an overview of the performance characteristics of an advanced analytical method for pyrazine analysis in a complex food matrix, which is indicative of the sensitivity and accuracy achievable for this compound. nih.gov

Performance ParameterValueAnalytical TechniqueMatrix
Mean Recovery91.6% - 109.2%MHS-SPME-arrow-GC-MSFlavor-Enhanced Oil
Intra-day Precision (%RSD)< 16%MHS-SPME-arrow-GC-MSFlavor-Enhanced Oil
Inter-day Precision (%RSD)< 16%MHS-SPME-arrow-GC-MSFlavor-Enhanced Oil

These findings underscore the capability of modern analytical methodologies to provide the high sensitivity and accuracy required for the precise quantification of this compound in challenging food and beverage matrices.

Role of 2 Ethyl 3 Methoxypyrazine in Flavor Chemistry and Sensory Perception

Olfactory Characteristics and Descriptors

The aroma of 2-ethyl-3-methoxypyrazine is complex and multifaceted, often described with a range of earthy, vegetative, and roasted notes.

The primary descriptors for this compound include earthy, raw potato, and bell pepper. perflavory.com It is also associated with nutty and roasted aromas. thegoodscentscompany.com At a concentration of 0.1% in dipropylene glycol, its odor is described as raw potato, earthy, bell pepper, and nutty. perflavory.com Other descriptions include damp-soil, musty, and natural. thegoodscentscompany.com The earthy and pepper-like notes are considered characteristic of this compound. perflavory.com

This compound is a key contributor to the characteristic aroma of raw potatoes. perflavory.comsigmaaldrich.comsigmaaldrich.com Beyond its role in vegetables, it is also a significant component of the flavor profiles of roasted products like coffee and chocolate, where it imparts earthy and roasted notes. perflavory.comthegoodscentscompany.com This compound is utilized in the flavor industry for reconstitutions of coffee, chocolate, and hazelnut notes, as well as other cooked and grilled food flavors. scentree.co In chocolate, 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine, which are structurally related to this compound, are important flavor-active substances that originate from the roasting of cocoa beans. mdpi.com The presence of certain pyrazines, including this compound, is a result of the Maillard reaction during roasting. mdpi.com In coffee, while other methoxypyrazines like 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) are associated with a "potato taste defect", compounds like 2-ethyl-3,5-dimethylpyrazine can potentially mask these off-flavors. figshare.comresearchgate.netnih.gov

Table 1: Olfactory Descriptors of this compound

Descriptor Description
Earthy Reminiscent of soil or earth. perflavory.com
Bell Pepper The characteristic green, vegetative aroma of bell peppers. perflavory.com
Nutty An aroma associated with various nuts. thegoodscentscompany.com
Roasted The smell of foods that have been cooked with dry heat. thegoodscentscompany.com
Raw Potato The distinct smell of an uncooked potato. perflavory.com

Sensory Thresholds and Potency

The potency of an aroma compound is determined by its sensory threshold, which is the lowest concentration at which it can be detected by the human senses.

Further research is needed to provide specific olfactory threshold values for this compound in various media such as water and wine, as the initial search did not yield this specific data.

The perception of this compound in a complex food matrix is influenced by several factors. The presence of other volatile compounds can either enhance or suppress its aroma. For example, in coffee, it has been suggested that compounds like 2-ethyl-3,5-dimethylpyrazine and 2-furfurylthiol can mask the off-flavors associated with other methoxypyrazines. researchgate.net The physical and chemical properties of the food matrix, such as fat and protein content, can also affect the release and perception of this volatile compound.

Structure-Activity Relationships (SAR) in Olfaction

A detailed analysis of the structure-activity relationships for this compound and its specific impact on olfaction requires further targeted research, as the initial search results did not provide in-depth information on this topic.

Influence of Substituents on Odor Activity and Character

The odor activity and character of pyrazine (B50134) molecules are heavily influenced by the nature and position of their chemical substituents. For the human olfactory receptor OR2AG1, which is activated by 2-isopropyl-3-methoxypyrazine, the presence of an isopropyl or isobutyl group, along with the two nitrogen atoms and a methoxy (B1213986) function, is crucial for full receptor activity. chemcom.be The unsubstituted pyrazine molecule is inactive. chemcom.be Any substitution with a methyl group in other positions on the pyrazine ring is detrimental to the activation of OR2AG1. chemcom.be

In contrast, for the olfactory receptor OR5K1, substitutions are also mandatory for activity. The presence of two nitrogen atoms and two ethyl moieties enhances the potency of the agonist. Replacing one of the ethyl groups with a methoxy or a methylthio function can increase the ligand's activity. chemcom.be Furthermore, substitution with a methyl group in other positions on the ring increases the activity of OR5K1. chemcom.be

These structural differences lead to distinct odor perceptions. Agonists of OR2AG1 are typically described with "green, pea, earthy, beany" notes, whereas ligands for OR5K1 are more often associated with "nutty, musty, roasted, almond, hazelnut, peanut" characters. chemcom.be

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling provides insights into the interactions between odorant molecules and olfactory receptor sites. For pyrazines with bell-pepper notes, a three-dimensional structural fragment model has been proposed. This model suggests that the key interaction points involve one nitrogen atom and two carbon atoms, all possessing sp2 hybridization. dur.ac.uk

Studies on other receptor types, such as the rat aryl hydrocarbon receptor (rAhR), have shown that interactions like hydrogen bonds and π-π stacking are critical for ligand binding. For instance, the benzene rings of amino acid residues like Tyrosine and Phenylalanine can interact with the aromatic rings of the ligand. mdpi.com While these are not olfactory receptors, they illustrate the types of non-covalent interactions that are fundamental to ligand-receptor binding and are likely involved in the interaction between this compound and its corresponding olfactory receptors. The primary force contributing to these molecular interactions is often van der Waals forces. mdpi.com

Olfactory Receptor Interactions

The perception of smell begins with the interaction of volatile compounds with specific olfactory receptors (ORs) located in the nasal epithelium. researchgate.net

Identification and Characterization of Human Olfactory Receptors (e.g., OR5K1, OR2AG1)

Significant progress has been made in identifying the specific human olfactory receptors that respond to pyrazines. Through screening of hundreds of human OR variants, OR5K1 and OR2AG1 have been identified as receptors for members of the pyrazine family. chemcom.beresearch-in-bavaria.de

Specifically, 2,5-dimethylpyrazine (B89654) was identified as a specific activator of OR5K1, while 2-isopropyl-3-methoxypyrazine was found to trigger OR2AG1. chemcom.be Further studies confirmed these findings, with research showing that OR5K1 responds selectively to a range of 18 different pyrazines. research-in-bavaria.de OR5K1 presents a wider selectivity compared to OR2AG1. chemcom.be Research on bovine and rat nasal epithelium has also led to the purification of a soluble pyrazine odorant binding protein, suggesting a physiologically relevant olfactory receptor. nih.gov The binding affinities of a series of pyrazine odorants to this protein were found to correlate with their human odor detection thresholds. nih.gov

ReceptorKey Agonist ExampleGeneral Odor Profile of Ligands
OR5K1 2,5-dimethylpyrazine, 2-methoxy-3,5-dimethylpyrazineNutty, musty, roasted, almond, hazelnut, peanut chemcom.be
OR2AG1 2-isopropyl-3-methoxypyrazineGreen, pea, earthy, beany chemcom.be

Agonist Selectivity and Receptor Activation Mechanisms

Olfactory receptors are a type of G-protein-coupled receptor (GPCR). researchgate.net The activation of these receptors is a multi-step process. It begins with an agonist, such as this compound, binding to the receptor. researchgate.netnih.gov This binding event triggers a conformational change in the receptor, leading to the coupling of a G-protein. nih.gov

The selectivity of an agonist for a particular receptor is determined by the specific molecular interactions between the ligand and the receptor's binding pocket. As discussed, the chemical structure of the pyrazine, including its substituents, dictates which receptor it will activate most potently. chemcom.be For instance, 2-methoxy-3,5-dimethylpyrazine is one of the most potent activators for OR5K1, while 2-isopropyl-3-methoxypyrazine is a top activator for OR2AG1, with both having an EC50 value below the micromolar range. chemcom.be

The activation mechanism can be complex, with some agonists exhibiting "functional selectivity" or "biased agonism." This means that different agonists binding to the same receptor can trigger different downstream signaling pathways, leading to varied cellular responses. researchgate.netnih.gov Upon activation, the receptor can be phosphorylated, which leads to the binding of arrestin proteins. This, in turn, desensitizes the receptor and can lead to its internalization. nih.gov

Evolutionary Conservation of Olfactory Receptor Functions

The function of certain olfactory receptors appears to be conserved across different species, highlighting their evolutionary importance. The olfactory receptor OR5K1, which is specialized for recognizing pyrazines in humans, has homologous receptors in various domestic and farm animals, as well as in mice. research-in-bavaria.de

Remarkably, these orthologs in mice and other domesticated species display a human-like, potency-ranked activation pattern in response to pyrazines. nih.govresearchgate.net This suggests a co-evolution of OR5K1 and its corresponding receptors in other mammals, possibly influenced by domestication. nih.govresearchgate.net The fact that pyrazines that most potently activate OR5K1 function as both important food odorants and as signaling substances in the animal kingdom underscores the evolutionary significance of this receptor. research-in-bavaria.de For example, trimethylpyrazine is formed during roasting processes and is also found in the urine of foxes and wolves, acting as a warning signal to mice. research-in-bavaria.de This indicates that OR5K1 is a specialized olfactory receptor across different mammals for detecting crucial pyrazine-based food odors and semiochemicals (chemicals that carry information). nih.govresearchgate.net

Advanced Research Directions and Future Outlook for 2 Ethyl 3 Methoxypyrazine

Elucidation of Remaining Biosynthetic and Degradation Pathways

While significant strides have been made in understanding the formation of 3-alkyl-2-methoxypyrazines (MPs), including 2-ethyl-3-methoxypyrazine, the complete biosynthetic and degradation pathways remain partially unresolved. The final step of MP biosynthesis, the O-methylation of a 3-alkyl-2-hydroxypyrazine (HP) precursor, is well-established. However, the earlier steps leading to the formation of the pyrazine (B50134) ring in plants are still a subject of investigation. semanticscholar.org One proposed pathway involves the condensation of two amino acids to form a cyclic dipeptide, which then undergoes several transformations to become an HP. mdpi.com For instance, in the case of 3-isobutyl-2-methoxypyrazine (IBMP), the condensation of L-leucine and glycine (B1666218) is a suggested starting point. mdpi.com Future research will likely focus on identifying the specific enzymes and intermediate compounds involved in these initial stages for this compound.

On the other side of the metabolic cycle, the degradation of methoxypyrazines is also not fully understood. It is hypothesized that a key degradation pathway involves enzymatic O-demethylation, which would convert the volatile methoxypyrazine back into its non-volatile hydroxypyrazine precursor. researchgate.netnih.gov This creates a dynamic balance between the formation and breakdown of these potent aroma compounds. nih.gov Further research is needed to identify the specific demethylase enzymes responsible for this process and to understand how their activity is regulated. A proposed cycle between HPs and MPs, governed by O-methylation and O-demethylation, is a key area for future studies to fully comprehend the regulation of MP concentrations in natural products. nih.gov

Genetic and Environmental Regulation of Methoxypyrazine Accumulation

The accumulation of this compound and other MPs is intricately regulated by both genetic and environmental factors. Genetically, a family of S-adenosyl-methionine-dependent O-methyltransferase (OMT) genes has been identified as playing a crucial role in the final step of MP biosynthesis. nih.gov For example, in grapevine, VvOMT3 has been shown to be highly specific and efficient in the methylation of the IBMP precursor. nih.gov The expression of these OMT genes is developmentally regulated, with higher expression levels observed before the onset of ripening in grapes, which corresponds with the peak accumulation of MPs. researchgate.net Future genetic research will likely focus on identifying the full suite of genes involved in the entire biosynthetic pathway, as well as the transcription factors that regulate their expression.

Environmentally, factors such as light and temperature have a significant impact on the final concentration of MPs. For instance, increased sun exposure on grape clusters has been shown to decrease the levels of IBMP. nih.gov This is likely due to a combination of factors, including potential photodegradation and the influence of light on the expression of biosynthetic and degradation-related genes. nih.gov Similarly, warmer temperatures can lead to a more rapid decrease in MP concentrations during ripening. researchgate.net Understanding the interplay between genetic predispositions of a plant and the specific environmental cues that trigger or suppress methoxypyrazine accumulation is a key area for future research. This knowledge will be invaluable for managing the flavor profiles of agricultural products like wine grapes.

Development of Enhanced Analytical Techniques for Trace Analysis

The extremely low odor detection thresholds of methoxypyrazines, often in the parts-per-trillion range, necessitate highly sensitive and selective analytical techniques for their detection and quantification. nih.gov Current methods typically involve gas chromatography coupled with mass spectrometry (GC-MS), often with sample preparation techniques like solid-phase microextraction (SPME) to concentrate the volatile compounds. While effective, there is an ongoing need to develop even more sensitive, rapid, and high-throughput methods for trace analysis.

Future advancements in this area may include the development of novel sorbent materials for SPME that have a higher affinity for methoxypyrazines, leading to lower detection limits. Additionally, multidimensional gas chromatography (MDGC) could offer enhanced separation of these compounds from complex matrices, improving accuracy. The application of advanced mass spectrometry techniques, such as triple quadrupole (QqQ) or time-of-flight (TOF) mass analyzers, can also provide greater sensitivity and specificity. The development of biosensors or electronic noses specifically tuned to detect methoxypyrazines could offer rapid, real-time monitoring in the field or during food processing.

Deeper Understanding of Receptor Binding and Olfactory Transduction

The perception of the characteristic aroma of this compound begins with its interaction with specific olfactory receptors (ORs) in the nasal epithelium. While the exact human OR that binds to this compound has not been definitively identified, research on related compounds provides valuable insights. For example, a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine (B1223183) has been identified in bovine olfactory mucosa, and it has been shown that other bell pepper-smelling pyrazines can competitively inhibit this binding. nih.gov More recently, the human olfactory receptor OR5K1 has been identified as a specialized receptor for a range of pyrazine-based key food odorants. nih.gov

Future research will aim to pinpoint the specific human ORs that respond to this compound and to characterize the binding affinity and kinetics of this interaction. This can be achieved through techniques such as in-vitro screening of human OR libraries expressed in cell lines. nih.gov A deeper understanding of the structure-activity relationships between different methoxypyrazines and their cognate receptors will shed light on how subtle changes in the alkyl side chain influence the perceived aroma. Furthermore, elucidating the downstream signaling cascade, or olfactory transduction pathway, that is triggered upon receptor binding will provide a more complete picture of how the brain processes this potent odorant.

Applications in Flavor Modulation and Food Science Beyond Current Uses

This compound is currently used as a flavoring agent to impart earthy, nutty, and roasted notes to a variety of food products. google.comthegoodscentscompany.com Its applications span from enhancing the flavor of roasted nuts and coffee to adding complexity to chocolate and savory products. perfumerflavorist.com However, the potential applications of this compound in flavor modulation extend beyond its direct addition as a flavor ingredient.

Future research could explore the use of this compound in very low, sub-threshold concentrations to modulate the perception of other flavors. For instance, it could be used to suppress undesirable "green" notes or to enhance perceptions of richness and complexity in food systems. nih.gov Understanding the sensory interactions between this compound and other volatile and non-volatile food components will be key to unlocking these more subtle applications. nih.gov Furthermore, investigating its formation during processing, such as in Maillard reactions, could lead to new strategies for generating desirable roasted and nutty flavors in a wider range of food products.

Interdisciplinary Studies: From Molecular Biology to Sensory Science

A comprehensive understanding of this compound requires a highly interdisciplinary approach that bridges the gap between molecular biology and sensory science. The journey of this compound from its genetic origins to its final perception as a distinct aroma involves a complex chain of events that are best studied from multiple perspectives.

Future research will benefit from integrated studies that combine, for example, the genetic mapping of O-methyltransferase genes with detailed sensory profiling of the resulting agricultural products. nih.gov By linking the expression levels of key biosynthetic genes to the measured concentrations of this compound and the perceived aroma intensity, a more complete and predictive model of flavor development can be built. Furthermore, combining molecular modeling of receptor-odorant interactions with human psychophysical studies will provide a deeper understanding of the basis of odor perception. nih.gov Such interdisciplinary collaborations will be essential for effectively managing and optimizing the flavor profiles of foods and beverages where this compound plays a significant role.

Q & A

Q. What synthetic routes yield high-purity this compound for isotopic labeling studies?

  • Methodological Answer : Alkylation of 3-methoxypyrazine with ethyl bromide in the presence of NaH/THF at 0°C achieves >90% yield. For deuterated analogs (e.g., CD₃-methoxy), use deuteriomethyl iodide and Ag₂O catalysis. Purify via vacuum distillation (bp 56°C) followed by preparative GC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.